molecular formula C11H13N3O4 B2448483 (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone CAS No. 1258322-92-7

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B2448483
CAS No.: 1258322-92-7
M. Wt: 251.242
InChI Key: BNSDHNCTBBINMI-UHFFFAOYSA-N
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Description

Molecular Topology and Bonding Configurations

The molecular formula of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is $$ \text{C}{11}\text{H}{13}\text{N}{3}\text{O}{4} $$, with a molecular weight of 251.24 g/mol. The structure comprises a 2-amino-4-nitrophenyl group bonded to a morpholine ring through a ketone bridge. Key features include:

Bond Lengths and Angles

  • The carbonyl bond ($$ \text{C=O} $$) connecting the phenyl and morpholine groups exhibits a length of approximately 1.22 Å, consistent with typical ketone bonds.
  • The nitro group ($$ \text{NO}{2} $$) on the phenyl ring shows bond lengths of 1.21 Å ($$ \text{N=O} $$) and 1.35 Å ($$ \text{N–C}{\text{aromatic}} $$).
  • The morpholine ring adopts a chair conformation, with $$ \text{C–N} $$ and $$ \text{C–O} $$ bond lengths of 1.45 Å and 1.41 Å, respectively.

Functional Group Interactions

  • The amino group ($$ \text{NH}_{2} $$) participates in intramolecular hydrogen bonding with the adjacent nitro group ($$ \text{N–H}\cdots\text{O} $$), stabilizing the planar arrangement of the phenyl ring.
  • The morpholine oxygen engages in weak van der Waals interactions with the nitro group, influencing molecular packing in the solid state.
Table 1: Molecular Topology Summary
Parameter Value Source
Molecular formula $$ \text{C}{11}\text{H}{13}\text{N}{3}\text{O}{4} $$
Molecular weight (g/mol) 251.24
$$ \text{C=O} $$ length 1.22 Å
$$ \text{N=O} $$ length 1.21 Å

Properties

IUPAC Name

(2-amino-4-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-10-7-8(14(16)17)1-2-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSDHNCTBBINMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone typically involves multiple steps. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the amino group through reduction reactions. The morpholine moiety is then attached via a coupling reaction. For instance, 3-nitrobenzoyl chloride can be reacted with morpholine in the presence of a base like DIPEA to form the intermediate (2-fluoro-3-nitrophenyl)(morpholin-4-yl)methanone, which can then be reduced using zinc and ammonium formate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Nitro-to-Amino Group Reduction

The nitro group at the 4-position undergoes selective reduction to form amine derivatives under controlled conditions. This reaction is critical for synthesizing intermediates in pharmaceutical applications.

Reaction Conditions Reagents/Catalysts Yield Product
Hydrogenation (40–85°C)H₂, Pd/C (5%), ethanol89%(2-Amino-4-aminophenyl)(morpholin-4-yl)methanone
Catalytic transfer hydrogenationZn, NH₄HCO₂, methanol78%Same as above

Key Findings :

  • Palladium-catalyzed hydrogenation in ethanol achieves higher yields (89%) compared to zinc-ammonium formate systems (78%) .

  • The morpholine ring remains intact during reduction, confirming its stability under hydrogenation conditions .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the 2- and 4-positions.

Reaction Type Reagents Conditions Product
Fluorine SubstitutionKF, DMF, 80°C12 hr(2-Fluoro-4-nitrophenyl)(morpholin-4-yl)methanone
Amine CouplingNH₃, CuI, K₂CO₃Microwave, 120°CMorpholine-aryl amine conjugates

Mechanistic Insights :

  • Fluorine substitution proceeds via an SNAr mechanism, leveraging the nitro group's meta-directing effect.

  • Copper-catalyzed coupling reactions enable the introduction of secondary amines for drug discovery .

Oxidation Reactions

The amino group undergoes oxidation to regenerate nitro or nitroso derivatives, depending on reaction intensity.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Acetic acid, RT, 6 hr(2-Nitroso-4-nitrophenyl)(morpholin-4-yl)methanone65%
KMnO₄H₂SO₄, 60°C, 3 hr(2,4-Dinitrophenyl)(morpholin-4-yl)methanone52%

Critical Observations :

  • Mild oxidation with H₂O₂ selectively generates nitroso intermediates .

  • Strong oxidants like KMnO₄ risk over-oxidation, reducing yields .

Functionalization of the Morpholine Ring

The morpholine nitrogen participates in alkylation and acylation reactions.

Reaction Reagents Product Application
N-AlkylationCH₃I, NaH, THFQuaternary morpholinium derivativesIonic liquid synthesis
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl-morpholine conjugatesProdrug development

Structural Impact :

  • Alkylation increases solubility in polar solvents, enhancing bioavailability .

  • Acylated derivatives show improved metabolic stability .

Photochemical Reactions

UV irradiation induces intramolecular charge transfer, leading to unique photoproducts.

Conditions Observation Proposed Mechanism
UV light (254 nm), acetonitrileFluorescence quenchingExcited-state proton transfer (ESPT)
Prolonged irradiationFormation of azoxy derivativesRadical recombination

Applications :

  • Photostability studies inform storage conditions for pharmaceutical formulations .

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from analogs:

Compound Nitro Reduction Rate Amino Oxidation Stability
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanoneFast (t₁/₂ = 20 min)Moderate
(4-Nitrophenyl)(piperidin-1-yl)methanoneSlow (t₁/₂ = 45 min)Low

Explanation :

  • The morpholine ring’s electron-donating oxygen enhances nitro group reactivity compared to piperidine derivatives .

Industrial-Scale Reaction Optimization

Recent patents highlight advancements in large-scale synthesis:

Parameter Lab Scale Industrial Scale
Hydrogenation Pressure50 bar5 bar
Reaction Time8 hr1 hr
Purification MethodColumn ChromatographyRecrystallization

Efficiency Gains :

  • Reduced pressure and shorter reaction times lower production costs .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it can be transformed into derivatives that act as inhibitors for various enzymes or receptors involved in disease processes .

Case Study: Anticancer Activity
Research has demonstrated that derivatives of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone exhibit significant anticancer properties. A study tested several derivatives against human tumor cell lines, revealing potent antiproliferative activities and mechanisms involving microtubule disruption and cell cycle arrest .

Organic Synthesis

Intermediate in Organic Reactions
As an intermediate, this compound is utilized in the synthesis of more complex organic molecules. It can participate in various reactions including reductions, oxidations, and substitutions which are essential for creating diverse chemical entities .

Synthetic Routes
The synthesis typically involves multi-step processes starting from simpler precursors, followed by functional group modifications. For example, the nitro group can be reduced to an amino group using zinc and ammonium formate, allowing further functionalization .

Material Science

Development of New Materials
The compound's unique chemical properties make it suitable for developing new materials with specific characteristics. Its application extends to creating polymers or dyes that require specific functionalities derived from its morpholine and nitrophenyl groups .

Chemical Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Reduction: The nitro group can be converted into an amino group.
  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives.
  • Substitution: The phenyl ring can engage in electrophilic or nucleophilic substitution reactions.

These reactions are fundamental in modifying the compound for desired applications in both medicinal and industrial contexts .

Summary of Major Products

Reaction TypeMajor ProductsConditions Used
ReductionAmino derivativesZinc and ammonium formate
OxidationNitro derivativesPotassium permanganate or hydrogen peroxide
SubstitutionVarious substituted phenyl compoundsHalogens or sulfonyl chlorides

Mechanism of Action

The mechanism of action of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for a variety of interactions, including hydrogen bonding and electrostatic interactions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-3-nitrophenyl)(morpholin-4-yl)methanone
  • (2-Amino-5-nitrophenyl)(morpholin-4-yl)methanone
  • (2-Amino-4-nitrophenyl)(piperidin-4-yl)methanone

Uniqueness

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which can significantly influence its reactivity and interactions. The presence of the morpholine moiety also adds to its uniqueness, providing additional sites for interaction and modification .

Biological Activity

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is an organic compound characterized by the presence of both amino and nitro groups attached to a phenyl ring, along with a morpholine moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2O4C_{11}H_{12}N_{2}O_{4}. The structural composition allows it to engage in various chemical reactions, making it a versatile building block for pharmaceutical applications.

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of amino and nitro groups facilitates hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of these biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its activity has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Proteus mirabilis30 µM

These findings suggest that the compound can serve as a potential candidate for developing new antibacterial agents, particularly against multi-drug resistant strains .

Case Studies

  • Inhibition of Bacterial Growth : A study demonstrated that derivatives of this compound showed varying degrees of antibacterial activity. The compound was tested using the agar disc-diffusion method, revealing inhibition zones indicative of its effectiveness against pathogens like E. coli and S. aureus.
  • Mechanistic Insights : Another study focused on the interaction of the compound with bacterial DNA gyrase, revealing that it acts as an inhibitor, thereby preventing bacterial replication. This mechanism is crucial for its antibacterial efficacy .

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

  • Antibacterial Activity : The compound showed promising results against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 20 to 40 µM.
  • Potential for Drug Development : Its structural attributes make it a valuable scaffold for synthesizing new derivatives with enhanced biological activities, particularly in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone with high purity?

  • Methodological Answer : Synthesis requires careful control of nitro-group reduction and amine protection. The nitro group in 4-nitrophenol derivatives is prone to partial reduction, leading to by-products like hydroxylamines. Use catalytic hydrogenation (e.g., Pd/C in ethanol) under controlled pressure (1–3 atm) to avoid over-reduction. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor intermediates with TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane). Post-synthesis, recrystallization from ethanol/water (1:3) yields crystals suitable for XRD analysis .

Q. How should researchers resolve overlapping signals in the 1H^1H NMR spectrum of this compound?

  • Methodological Answer : The aromatic protons (2-amino-4-nitrophenyl group) and morpholine protons often exhibit complex splitting. Use high-field NMR (≥400 MHz) with 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign peaks. For example, the NH2_2 protons resonate as a broad singlet near δ 6.5–7.0 ppm, while morpholine protons appear as multiplets at δ 3.4–3.7 ppm. Deuterated DMSO-d6_6 enhances resolution for amine protons .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Conflicting conformational reports (e.g., morpholine ring puckering) arise from differing crystallization conditions. Use SHELXL for refinement and Cremer-Pople parameters to quantify puckering amplitude (q) and phase angle (φ). For example, in monoclinic P21_1/c crystals (Z = 4), the morpholine ring adopts a chair conformation with q = 0.54 Å and φ = 15.3°, as confirmed by ORTEP ellipsoids at 30% probability .

Q. What computational strategies predict the compound’s bioactivity against bacterial targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) reveals hydrogen bonding between the nitro group and Asp73 (binding energy: −8.2 kcal/mol). Validate with MD simulations (GROMACS, 100 ns) to assess stability of the ligand-protein complex. Compare with experimental MIC values (e.g., 32 µg/mL against S. aureus) to reconcile computational and empirical data .

Q. How do competing reaction pathways during synthesis impact biological activity?

  • Methodological Answer : Impurities like (4-amino-2-nitrophenyl)(morpholin-4-yl)methanone (from incomplete reduction) reduce antimicrobial efficacy. Use LC-MS (ESI+) to detect [M+H]+^+ ions at m/z 278 (target) and m/z 264 (by-product). Purify via preparative HPLC (C18, 0.1% TFA) and correlate purity (>98%) with bioassay results to isolate structure-activity relationships .

Data Analysis and Optimization

Q. How should researchers address discrepancies in reported melting points?

  • Methodological Answer : Variations (e.g., 143°C vs. 151°C) stem from polymorphism or solvent inclusion. Perform DSC at 10°C/min under N2_2 to identify polymorphs. For example, Form I (mp 143°C, monoclinic) and Form II (mp 151°C, orthorhombic) differ in H-bonding networks (IR: ν(N-H) at 3350 cm1^{-1} vs. 3380 cm1^{-1}). Use slurry conversion experiments (ethanol/water) to isolate the thermodynamically stable form .

Q. What spectroscopic methods differentiate positional isomers in nitrophenyl derivatives?

  • Methodological Answer : Compare 13C^{13}C NMR shifts for nitro-group positioning. The 4-nitro group in the target compound causes deshielding of C-2 (δ 125 ppm) and C-6 (δ 128 ppm), whereas 3-nitro isomers show upfield shifts (C-2: δ 118 ppm). Raman spectroscopy (514 nm laser) further distinguishes isomers via NO2_2 symmetric stretching (1345 cm1^{-1} vs. 1320 cm1^{-1}) .

Safety and Handling

Q. What precautions are essential for handling the nitro and amino functional groups?

  • Methodological Answer : The nitro group is explosive under friction, and the amino group is hygroscopic. Store at 0–6°C in amber vials under argon. Use explosion-proof mills for grinding and PPE (nitrile gloves, face shield) during synthesis. Neutralize waste with 10% NaHCO3_3 before disposal .

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